molecular formula C10H11NO7 B7829232 (4,7-Dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol

(4,7-Dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol

Cat. No.: B7829232
M. Wt: 257.20 g/mol
InChI Key: JVEMLFZSQFFPIR-UHFFFAOYSA-N
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Description

(4,7-Dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol is a chemical compound with a complex structure that includes methoxy, nitro, and benzodioxole groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-Dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzodioxole derivative followed by methoxylation and reduction reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4,7-Dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Chemistry

In chemistry, (4,7-Dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific molecular targets makes them promising leads in drug discovery .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility .

Mechanism of Action

The mechanism of action of (4,7-Dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The methoxy groups and benzodioxole ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(4,7-Dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO7/c1-15-7-5(3-12)6(11(13)14)8(16-2)10-9(7)17-4-18-10/h12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEMLFZSQFFPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1CO)[N+](=O)[O-])OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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